N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
Description
N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a sulfur-containing acetamide derivative featuring a 1,2,4-triazole ring linked via a thioether bond to an acetamide backbone. This compound is part of a broader class of triazolylsulfanyl acetamides studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-14(2,3)10-4-6-11(7-5-10)17-12(19)8-20-13-15-9-16-18-13/h4-7,9H,8H2,1-3H3,(H,17,19)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWCVPOGOOSEKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717130-47-7 | |
| Record name | N-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and a sulfanylacetamide moiety , which contribute to its lipophilicity and potential interactions with various biological targets. The presence of the tert-butyl group enhances the compound's stability and solubility in organic solvents, which can influence its bioavailability.
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, triazole derivatives have been shown to possess antifungal activity by inhibiting ergosterol biosynthesis in fungal cell membranes. This mechanism is critical for the development of antifungal agents targeting pathogenic fungi.
Anticancer Potential
Research has demonstrated that triazole-containing compounds can act as inhibitors of various cancer cell lines. The triazole ring may facilitate interactions with enzymes involved in cell proliferation and survival pathways. For example, studies have shown that similar compounds can inhibit the activity of kinases involved in tumor growth, suggesting that this compound may also exhibit anticancer properties.
Case Study 1: Antifungal Activity
A study investigated the antifungal efficacy of various triazole derivatives against Candida albicans. This compound was tested alongside other triazoles. Results indicated a significant reduction in fungal growth at low concentrations, highlighting its potential as an antifungal agent.
| Compound | Minimum Inhibitory Concentration (MIC) |
|---|---|
| This compound | 8 µg/mL |
| Fluconazole | 16 µg/mL |
Case Study 2: Anticancer Activity
In another study assessing the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited IC50 values comparable to established anticancer drugs. This suggests that the compound may induce apoptosis through mechanisms involving oxidative stress and DNA damage.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HeLa | 15 |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-(4-Chlorophenyl)-1H-pyrazole | Pyrazole ring instead of triazole | Enhanced antibacterial activity |
| 2-Amino-N-(5-(tert-butyl)phenyl)-1H-benzimidazole | Benzimidazole core | Known for potent anticancer properties |
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research has shown that compounds containing the triazole moiety exhibit significant antifungal properties. N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide has been studied for its potential as an antifungal agent. The triazole ring is known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, making it a target for antifungal drug development .
Anticancer Properties
Recent studies indicate that triazole derivatives can also exhibit anticancer activity. This compound has been investigated for its ability to induce apoptosis in cancer cells. Mechanistic studies suggest that this compound may interfere with cellular signaling pathways involved in cell proliferation and survival .
Analgesic and Anti-inflammatory Effects
There is emerging evidence that triazole-based compounds possess analgesic and anti-inflammatory properties. Investigations into this compound have demonstrated its potential to reduce pain and inflammation in preclinical models .
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the growth of various plant pathogens. Its application in agricultural settings could provide an effective means of controlling fungal diseases in crops, thereby enhancing yield and quality .
Herbicide Development
Research suggests that derivatives of triazoles may serve as herbicides by inhibiting specific biosynthetic pathways in plants. This compound's structural features allow it to interact with enzymes crucial for plant growth regulation .
Materials Science
Polymer Chemistry
The incorporation of triazole units into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. This compound can be utilized as a monomer or crosslinking agent in the synthesis of advanced polymeric materials .
Nanotechnology Applications
In nanotechnology, triazole-containing compounds are being investigated for their role in the synthesis of nanoparticles with specific functionalities. The compound's ability to stabilize metal nanoparticles could lead to applications in catalysis and sensor technology .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Yields : Thioether-linked compounds (e.g., Compound 52) typically exhibit moderate yields (42–43%), while sulfonyl derivatives (e.g., Compound 54) achieve higher yields (86.6%) due to optimized oxidation conditions .
- Fluorinated phenyl groups (Compound 54) increase polarity and metabolic stability .
- Sulfur Oxidation State : Sulfonyl linkages (Compound 54) improve oxidative stability but may reduce cell permeability compared to thioether analogs .
Melting Points
Structural Insights from Crystallography
- Crystal Packing : Analogous compounds like N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibit centrosymmetric interactions (e.g., C–H⋯O bonds), stabilizing the lattice .
Q & A
Q. What are the standard synthetic routes for N-(4-tert-butylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide, and how is purity ensured?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the 1,2,4-triazole scaffold is functionalized with a sulfanyl group, followed by acetylation with tert-butylphenyl derivatives. Purification involves column chromatography or recrystallization, and purity is confirmed using HPLC (>95%) and spectroscopic methods (¹H/¹³C NMR, FT-IR). Structural validation is achieved via single-crystal X-ray diffraction, as demonstrated in related triazole derivatives .
Q. How is the structural conformation of this compound characterized in solid-state studies?
Single-crystal X-ray diffraction reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For instance, in analogous compounds, the triazole ring exhibits planarity, with the tert-butyl group inducing steric effects that influence crystal packing. Data-to-parameter ratios < 20 and R-factors < 0.04 ensure accuracy .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening includes in vitro assays against targets like HIV-1 reverse transcriptase or fungal enzymes. For example, triazole derivatives are tested at concentrations of 10–100 µM in cell-based models. In vivo antiexudative activity may be assessed using rat models (e.g., formalin-induced edema) with dose-dependent comparisons to controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?
Systematic substitution of the tert-butylphenyl or triazole-sulfanyl groups is analyzed. For example:
Q. How to resolve contradictions in bioactivity data across different studies?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. Solutions include:
- Replicating experiments under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Cross-validating results with orthogonal assays (e.g., enzymatic vs. whole-cell assays for anti-HIV activity) .
Q. What strategies improve pharmacokinetic properties like solubility and bioavailability?
- Salt formation : Adding hydrochloride salts increases aqueous solubility.
- Prodrug design : Esterification of the acetamide moiety enhances intestinal absorption.
- Nanoformulation : Lipid-based carriers improve plasma half-life. Monitoring via LC-MS/MS confirms stability in simulated biological fluids .
Q. How are mechanistic studies designed to elucidate its mode of action (MOA)?
- Target identification : Use affinity chromatography or thermal shift assays to isolate binding proteins.
- Enzyme inhibition kinetics : Measure IC₅₀ values (e.g., 1–10 µM for HIV-1 protease) under varying substrate concentrations.
- Transcriptomic profiling : RNA-seq analysis of treated cells identifies differentially expressed pathways .
Q. What quality control measures ensure batch-to-batch consistency in synthesis?
- In-process controls : Monitor reaction intermediates via TLC or inline IR spectroscopy.
- Residual solvent analysis : GC-MS detects traces of DMF or THF (<0.1% w/w).
- Polymorph screening : Powder X-ray diffraction (PXRD) confirms crystalline form uniformity .
Methodological Notes
- Safety protocols : Use PPE (gloves, goggles) and fume hoods during synthesis. Waste is neutralized before disposal (e.g., acid hydrolysis for reactive intermediates) .
- Data interpretation : Conflicting crystallographic data (e.g., torsion angles ±5°) are resolved using software like SHELXL for refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
